molecular formula C9H6F13N3 B1610372 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide CAS No. 852527-60-7

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

Cat. No.: B1610372
CAS No.: 852527-60-7
M. Wt: 403.14 g/mol
InChI Key: DQEDVGBNEFVPEU-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide is a fluorinated organic compound with the molecular formula C9H6F13N3. It is also known by other names such as 1H,1H,2H,2H,3H,3H-Perfluorononyl azide and 3-(Perfluorohexyl)propyl azide . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide typically involves the reaction of a fluorinated alkyl iodide with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents and conditions.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include sodium azide, reducing agents, and various catalysts. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide involves its ability to undergo various chemical reactions, particularly those involving the azide group. The azide group is highly reactive and can participate in cycloaddition and substitution reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide can be compared with other fluorinated azides and alkyl azides:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

9-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F13N3/c10-4(11,2-1-3-24-25-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEDVGBNEFVPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465994
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852527-60-7
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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